[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine is a complex organic compound that features a triazole ring, a piperazine ring, and chlorophenyl and methylphenyl substituents
Preparation Methods
The synthesis of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Formation of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamine precursors.
Coupling of the triazole and piperazine rings: This final step involves coupling the triazole and piperazine rings through a carbonyl linkage, often using a coupling reagent such as EDCI or DCC.
Chemical Reactions Analysis
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine can be compared with similar compounds such as:
1-(3-chlorophenyl)piperazine: This compound shares the piperazine and chlorophenyl moieties but lacks the triazole ring.
1-(3-chlorophenyl)-5-methyl-1,2,3-triazole: This compound contains the triazole and chlorophenyl groups but lacks the piperazine ring.
4-(3-methylphenyl)piperazine: This compound includes the piperazine and methylphenyl groups but does not have the triazole or chlorophenyl groups.
These comparisons highlight the unique combination of functional groups in 1-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-methylphenyl)piperazine, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22ClN5O |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22ClN5O/c1-15-5-3-7-18(13-15)25-9-11-26(12-10-25)21(28)20-16(2)27(24-23-20)19-8-4-6-17(22)14-19/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
DXYJIGFYPHKSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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